molecular formula C18H12N6 B3150158 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 685106-77-8

7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3150158
CAS No.: 685106-77-8
M. Wt: 312.3 g/mol
InChI Key: LKQJINYEHSDHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. Its primary research value lies in targeting the CSF1R/CSF1 signaling axis , which is critically involved in the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs). In the tumor microenvironment, TAMs often adopt a pro-tumoral (M2-like) phenotype, promoting cancer cell proliferation, angiogenesis, and immunosuppression. By selectively inhibiting CSF1R, this compound enables researchers to deplete or reprogram these pro-tumoral macrophages, thereby investigating strategies to counteract tumor growth and metastasis in preclinical models. Beyond oncology, this inhibitor is a vital tool for studying inflammatory and autoimmune diseases, as CSF1R signaling is essential for the maintenance of various tissue-resident macrophages, including microglia in the central nervous system . Its application extends to research on rheumatoid arthritis and tenosynovial giant cell tumor, where CSF1R signaling is pathologically activated. The compound provides a precise pharmacological means to dissect the complex roles of macrophages in disease pathogenesis and therapeutic resistance.

Properties

IUPAC Name

7-[4-(benzimidazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-2-4-17-15(3-1)21-12-23(17)14-7-5-13(6-8-14)16-9-10-19-18-20-11-22-24(16)18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQJINYEHSDHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=CC=NC5=NC=NN45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163809
Record name 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685106-77-8
Record name 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685106-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[4-(1H-Benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the benzimidazole intermediate, which is then coupled with a suitable triazolopyrimidine precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical

Biological Activity

The compound 7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Triazolo[1,5-a]pyrimidine : This heterocyclic structure is known for its pharmacological properties.
  • Benzimidazole moiety : This fragment contributes to the compound's interaction with biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticonvulsant properties. For instance, a related compound demonstrated potent activity in animal models with an effective dose (ED50) of 84.9 mg/kg in maximal electroshock (MES) tests . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and benzimidazole substituents can enhance anticonvulsant efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of similar triazolo-pyrimidine derivatives has been explored through in vitro and in vivo assays. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, a recent study highlighted that certain derivatives effectively reduced paw edema in formalin-induced models, indicating their potential as anti-inflammatory agents .

Antitumor Activity

Emerging research suggests that triazolo-pyrimidine derivatives may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Case Studies and Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameBiological ActivityMethodologyKey Findings
7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidineAnticonvulsantMES testED50 = 84.9 mg/kg; high efficacy
7-(4-fluorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidineAnti-inflammatoryCOX inhibition assaySignificant reduction in inflammation
7-(2-chlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidineAntitumorCytotoxicity assayInduced apoptosis in cancer cells

Comparison with Similar Compounds

Alkoxy and Halo Substituents

  • 7-Alkoxy Derivatives : Alkylation of 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (compound 2 ) with alkyl bromides yields 7-alkoxy derivatives (e.g., 3a–3i ). These compounds exhibit moderate herbicidal activity, with melting points ranging from 120–160°C .
  • 7-Chloro Derivative : Chlorination of compound 2 with POCl₃ produces 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (4 ), which has a higher melting point (146–148°C) due to increased molecular symmetry and halogen-mediated intermolecular forces .

Aryl and Heteroaryl Substituents

  • 7-Aryl Derivatives : Substitution with aryl groups (e.g., 4-bromophenyl, 4-nitrophenyl) enhances antiproliferative activity. For example, compound 19 (7-(4-trifluoromethoxyphenyl)-substituted) showed IC₅₀ values of 12.3 µM (Bel-7402) and 6.1 µM (HT-1080) .

Key Observations :

  • Antitumor Activity : Aryl-substituted derivatives (e.g., 19 ) outperform alkoxy derivatives, likely due to improved hydrophobic interactions with cellular targets .
  • Herbicidal Activity : Sulfonamide-linked derivatives (8a–8f ) exhibit potent herbicidal effects, attributed to sulfonamide’s role in inhibiting acetolactate synthase .
  • Target Compound’s Potential: The benzimidazole group may synergize with the triazolo-pyrimidine core for dual-mode binding (e.g., intercalation and enzyme inhibition).

Key Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
Chlorination POCl₃, 100°C, 3 hours 85%
Alkylation Alkyl bromide, DMF, NaOH, 80°C 70–90%
Biginelli Protocol DMF, ammonium acetate, reflux 60–75%

Physicochemical Properties

  • Solubility : Alkoxy derivatives (e.g., 3a–3i ) show higher solubility in polar solvents due to ether linkages, whereas the target compound’s benzimidazole group may reduce aqueous solubility but enhance lipid membrane permeability .
  • Thermal Stability : Chloro and aryl-substituted derivatives exhibit higher melting points (>140°C) compared to alkoxy derivatives, reflecting stronger crystal lattice interactions .

Q & A

Q. Table 1: Synthetic Route Comparison

MethodReactantsConditionsYieldReference
FusionAminotriazole, ethyl 3-oxohexanoate, aromatic aldehydeDMF, 10–12 min fusion70–85%
Catalytic MCRAldehyde, β-dicarbonyl, 3-alkylthio-5-amino-1,2,4-triazoleDMF, microwave, 1–2 hours~90%

Basic: How is this compound characterized using spectroscopic methods?

Q. Methodology :

  • 1H/13C NMR : Confirm regiochemistry via aromatic proton shifts (δ 7.2–8.5 ppm for benzimidazole protons) and carbonyl carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Identify C=N stretching (1640–1660 cm⁻¹) and N-H bending (1550–1580 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns validate molecular weight .

Basic: What preliminary biological activities have been reported?

Q. Key Findings :

  • Antibacterial : Inhibits Enterococcus faecium (MIC: 4–8 µg/mL) via cell-wall biosynthesis disruption .
  • Antiviral : Active against influenza A (IC₅₀: 10–20 µM) by targeting viral neuraminidase .
  • Herbicidal : Suppresses Echinochloa crusgalli growth at 100 ppm via acetolactate synthase inhibition .

Advanced: How to resolve contradictory spectral data during characterization?

Q. Strategies :

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating 1H-1H and 1H-13C couplings .
  • Elemental Analysis : Verify purity (>95%) to rule out impurities causing anomalous peaks .
  • Isotopic Patterns in MS : Differentiate molecular ions from adducts (e.g., sodium/potassium adducts) .

Advanced: What computational methods predict bioactivity?

Q. Approaches :

  • Molecular Docking : Simulate binding to viral neuraminidase (PDB: 3CL0) to prioritize analogs with stronger hydrogen bonds .
  • Quantum Chemical Parameters : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, HOMO energies of -6.2 eV correlate with antitumor activity .
  • QSAR Models : Use logP and polar surface area to optimize pharmacokinetics (e.g., blood-brain barrier penetration for anticonvulsants) .

Advanced: How to design analogs for improved bioactivity?

Q. Design Principles :

  • Electron-Withdrawing Groups : Introduce -CF₃ at C5 to enhance antibacterial potency (MIC improved 4-fold) .
  • Heterocyclic Hybrids : Fuse pyridine or thiophene rings to increase DNA intercalation (e.g., IC₅₀: 1.2 µM for antitumor derivatives) .
  • Bioisosteres : Replace benzimidazole with triazolo[1,5-a]pyrimidine to reduce toxicity while retaining antiviral activity .

Q. Table 2: Structure-Activity Relationships (SAR)

SubstituentPositionBiological ActivityEffectReference
-CF₃C5AntibacterialMIC reduced from 16 to 4 µg/mL
DifluoromethylC7AntitumorIC₅₀: 1.8 µM (vs. 12 µM for parent)
4-FluorobenzyloxyC7Anti-inflammatoryCOX-2 inhibition (85% at 10 µM)

Advanced: What are the challenges in reaction optimization?

Q. Key Issues :

  • Solvent Choice : DMF improves solubility but complicates purification; switch to acetonitrile for easier column chromatography .
  • Temperature Control : Exothermic reactions require cooling to prevent by-products (e.g., dimerization at >100°C) .
  • Scalability : Microwave-assisted methods face batch-size limitations; optimize stirring and heat transfer for >10 g syntheses .

Advanced: How to resolve reaction by-products?

Q. Solutions :

  • Chromatography : Use silica gel (hexane:EtOAc, 3:1) to separate unreacted aldehydes .
  • Recrystallization : Ethanol/water mixtures (7:3) remove hydrophilic impurities .
  • Stoichiometry Adjustments : Excess aminotriazole (1.2 equiv) reduces dimer formation .

Advanced: What are the structure-activity relationships (SAR) for this compound?

Q. Critical Features :

  • Triazole Core : Essential for H-bonding with bacterial penicillin-binding proteins (PBPs) .
  • Benzimidazole Moiety : Enhances DNA intercalation (e.g., ΔTm: +5°C for plasmid DNA binding) .
  • Fluorine Substituents : Improve metabolic stability (t₁/₂: 8 hours vs. 2 hours for non-fluorinated analogs) .

Advanced: What strategies identify biological targets for this compound?

Q. Methods :

  • Macromolecular Synthesis Assays : Track ³H-uridine incorporation to confirm RNA polymerase inhibition .
  • Enzyme Inhibition Screens : Test against kinase panels (e.g., EGFR IC₅₀: 0.8 µM) .
  • Proteomics : Use affinity chromatography to isolate bound proteins (e.g., tubulin identified for antitumor derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.